C17H21F3N6O
Description
The pursuit of understanding and modulating biological processes at the molecular level relies heavily on the design and synthesis of small molecules. These compounds, due to their size, can permeate cells and interact with specific macromolecular targets such as proteins and nucleic acids, thereby elucidating their function or altering their activity. The academic and industrial impetus to create vast libraries of such molecules has led to significant breakthroughs in treating diseases and understanding fundamental biology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-cyclopentyl-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N6O/c18-17(19,20)16-23-22-13-5-6-14(24-26(13)16)25-9-7-11(8-10-25)15(27)21-12-3-1-2-4-12/h5-6,11-12H,1-4,7-10H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADLCDBJEKYRMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Target Identification and Validation Research of C17h21f3n6o
Label-Free Approaches for Protein Target Engagement
Label-free methods offer the advantage of studying drug-target interactions in a more native cellular environment, without the need for chemical modification of the compound of interest.
Cellular Thermal Shift Assay (CETSA) Methodologies
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying drug-target engagement in intact cells and tissues. The principle behind CETSA is that the binding of a ligand, such as Tofacitinib, to its target protein can alter the protein's thermal stability. This change in stability is then detected by heating the cell lysate or intact cells to various temperatures and quantifying the amount of soluble protein remaining.
In studies involving Tofacitinib, CETSA has been utilized to confirm its direct interaction with members of the JAK family. For instance, research has demonstrated that Tofacitinib treatment leads to an increase in the thermal stability of JAK kinases in cells, providing direct evidence of target engagement. nih.govresearchgate.net One study showed that vortioxetine (B1682262) hydrobromide, in comparison to Tofacitinib, was evaluated for its interaction with JAK2 and SRC kinases in intact cells using CETSA. nih.gov The melting temperatures of JAK2 and SRC were observed to increase upon treatment, indicating direct binding. nih.gov This methodology is valuable for confirming that a compound reaches and interacts with its intended target within the complex environment of a cell. nih.govresearchgate.net
Drug Affinity Responsive Target Stability (DARTS) Techniques
The Drug Affinity Responsive Target Stability (DARTS) method is another label-free approach that identifies protein targets by observing their stabilization upon drug binding. This technique leverages the principle that a protein, when bound to a small molecule, becomes more resistant to proteolysis by proteases.
While specific DARTS studies focusing solely on Tofacitinib are not extensively detailed in the provided search results, the methodology is a key tool in the broader field of target identification. The general workflow involves treating cell lysates with the compound of interest, followed by digestion with a protease. The proteins that are protected from digestion due to ligand binding are then identified by mass spectrometry. This approach is complementary to CETSA in confirming direct target engagement without modifying the drug molecule.
Affinity-Based Proteomics and Chemoproteomic Profiling for C17H21F3N6O Targets
Affinity-based proteomics and chemoproteomics are powerful tools for identifying the direct and indirect targets of a drug. These methods often involve modifying the drug to serve as a "bait" to capture its binding partners from a complex protein mixture.
Covalent Photo-affinity Ligand Development
The development of covalent photo-affinity ligands is a sophisticated strategy for target identification. This involves synthesizing a version of the drug molecule that incorporates a photoreactive group and a tag (like biotin). When exposed to UV light, the photoreactive group forms a covalent bond with nearby proteins, allowing for their subsequent isolation and identification.
For Tofacitinib, which is a reversible inhibitor, the development of covalent probes has been a key area of research for selectively targeting JAK3. nih.gov Researchers have designed and synthesized irreversible covalent JAK3 inhibitors that exploit a unique cysteine residue (Cys909) in the JAK3 active site. nih.govnih.gov While Tofacitinib itself is not a covalent inhibitor, the development of such probes for the JAK family highlights the utility of this approach in mapping the binding sites and selectivity of related compounds. nih.govnih.govmdpi.com These covalent ligands serve as invaluable tools for definitively identifying the direct binding partners of a drug within a cellular context. nih.gov
Quantitative Mass Spectrometry-Based Approaches
Quantitative mass spectrometry is the cornerstone of modern proteomics and plays a pivotal role in target identification studies for drugs like Tofacitinib. bioline.org.brarabjchem.orgunil.chtjpr.orgresearchgate.net This technology allows for the precise identification and quantification of thousands of proteins from a biological sample.
In the context of Tofacitinib, chemoproteomic profiling using quantitative mass spectrometry has been instrumental in defining its selectivity profile across the human kinome. researchgate.netfrontiersin.orgresearchgate.net Techniques like the "Kinobeads" approach, which use broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the kinome, have been used to assess the binding of Tofacitinib in a competitive manner. researchgate.netfrontiersin.orgresearchgate.nettum.de By quantifying which kinases are competed off the beads by Tofacitinib, researchers can determine its affinity and selectivity for various targets. researchgate.netresearchgate.net These studies have confirmed that Tofacitinib potently binds to JAK1, JAK2, and JAK3, and have also identified potential off-target kinases. nih.govnih.govacs.org
| Target | Reported IC50 Range (nM) | Reference |
|---|---|---|
| JAK1 | 1.7 - 3.7 | nih.gov |
| JAK2 | 1.8 - 4.1 | nih.gov |
| JAK3 | 0.75 - 1.6 | nih.gov |
| TYK2 | 16 - 34 | nih.gov |
Genetic and Genomic Profiling for Target Identification
Genetic and genomic approaches provide an alternative and complementary strategy to biochemical methods for identifying drug targets. These methods assess how genetic variations or changes in gene expression influence the response to a drug.
Genome-wide association studies (GWAS) have been conducted to identify genetic predictors of response to Tofacitinib, particularly in the context of rheumatoid arthritis. bmj.com These studies analyze the genomes of patients to find associations between specific genetic variants and treatment outcomes. bmj.com For example, a study identified several single nucleotide variants (SNVs) that were significantly associated with Tofacitinib response. bmj.com Such findings can help to pinpoint the key pathways and by extension, the molecular targets that are critical for the drug's efficacy.
CRISPR-Cas9 Based Genetic Perturbation Studies
CRISPR-Cas9 technology has become an instrumental tool for validating drug targets by directly assessing the effect of a gene's knockout on cellular phenotypes. Genome-wide CRISPR-Cas9 loss-of-function screens have been utilized to identify genetic vulnerabilities in various disease models, particularly in cancer.
In studies on KRAS-mutant colorectal cancers, CRISPR-Cas9 screens were conducted to pinpoint genes that are selectively essential for the growth of these cancer cells. nih.gov These screens identified ketohexokinase (KHK) as a significant metabolic gene target. nih.govresearchgate.net The genetic disruption of the KHK gene via CRISPR-Cas9 was shown to inhibit the in vivo growth of KRAS-mutant tumor xenografts, providing strong validation for KHK as a therapeutic target in this context. nih.govdrugtargetreview.com These findings are particularly relevant as they demonstrate that the inactivation of the KHK enzyme, the primary target of this compound, produces a desired therapeutic effect, thereby validating the target itself. tandfonline.com
Similarly, CRISPR screens have been applied extensively in models of Isocitrate Dehydrogenase 1 (IDH1)-mutant cancers. While this compound is primarily a KHK inhibitor, the use of CRISPR to probe IDH1-mutant cholangiocarcinoma and acute myeloid leukemia (AML) has successfully identified synergistic therapeutic targets and pathways that mediate resistance to other inhibitors. nih.govhaematologica.org For instance, such screens have revealed that the mTOR pathway is a central component in drug resistance, and have identified vulnerabilities like KDM3B in hematopoietic stem cells with IDH2 mutations. haematologica.orgaacrjournals.org This validates the utility of CRISPR in dissecting the complex biology of cancer-related enzymes and identifying robust therapeutic targets.
Transcriptomic Analysis in Response to this compound Exposure
Transcriptomic analysis, primarily through RNA-Sequencing (RNA-Seq), offers a snapshot of the changes in gene expression within a cell or tissue following exposure to a compound. wikipedia.orgfrontiersin.org This method has been crucial in understanding the molecular effects of this compound (PF-06835919).
A key study directly compared the transcriptomic profiles of livers from mice treated with PF-06835919 against those with a liver-specific genetic knockdown (KD) of KHK. nih.gov The RNA-Seq data revealed that while both the inhibitor and the genetic KD improved liver steatosis, they did so via different mechanisms. nih.gov The KHK inhibitor (PF-06835919) was found to significantly upregulate the fatty acid oxidation pathway, whereas the KHK knockdown primarily decreased the de novo lipogenesis (DNL) pathway. nih.gov This detailed analysis highlights the nuanced cellular response to pharmacological inhibition versus genetic deletion.
The study generated data on differentially expressed genes, often visualized using heatmaps and volcano plots, to compare treatment groups. nih.gov Key findings from the transcriptomic analysis are summarized below:
| Comparison Group | Key Pathway Affected | Direction of Change |
| HFD + KHK Inhibitor vs. HFD | Fatty Acid Oxidation | Upregulated |
| HFD + KHK siRNA vs. HFD | De Novo Lipogenesis | Downregulated |
| HFD + KHK Inhibitor vs. HFD | Glycogen Accumulation | Increased |
| HFD + KHK siRNA vs. HFD | Hepatic Fructolysis | Prevented |
| HFD: High-Fructose Diet. Data sourced from a comparative study on KHK inhibition vs. knockdown. nih.gov |
This level of detail is critical for understanding the full spectrum of a compound's activity beyond its primary mechanism of target inhibition.
Validation of Putative Protein Targets: Case Studies of Ketohexokinase C (KHK-C) and Isocitrate Dehydrogenase 1 (IDH1)
The validation process confirms that a compound's therapeutic effects are mediated through its interaction with a specific protein target. For this compound, Ketohexokinase C is the primary validated target.
Ketohexokinase C (KHK-C): KHK is the enzyme that catalyzes the first step in fructose (B13574) metabolism, the phosphorylation of fructose to fructose-1-phosphate (B91348). nih.govnih.gov The C-isoform, KHK-C, is the predominant and more active isoform in the liver. mdpi.com this compound, also known as PF-06835919, was discovered and developed as a potent, first-in-class inhibitor of KHK. nih.gov Its efficacy in reducing liver fat and inflammatory markers in pre-clinical models and clinical trials for non-alcoholic fatty liver disease (NAFLD) serves as strong validation of KHK-C as a therapeutic target for metabolic diseases driven by excess fructose consumption. nih.govresearchgate.net
Isocitrate Dehydrogenase 1 (IDH1): IDH1 is another metabolic enzyme that, when mutated, plays a role in various cancers, including glioma and AML, by producing the oncometabolite 2-hydroxyglutarate (2-HG). oup.commolecularmetabolism.com While specific inhibitors have been developed for mutant IDH1, this compound is not primarily an IDH1 inhibitor. However, the validation of IDH1 as a drug target through genetic and pharmacological means provides a framework for how metabolic enzymes become targets in oncology. oup.com Preclinical studies and clinical trials have shown that specific inhibition of mutant IDH1 can prolong survival and control disease progression, validating it as a crucial target in relevant cancers. oup.com
Biochemical Assay Development for Target-Ligand Interaction
Biochemical assays are essential for quantifying the interaction between a compound and its target protein. researchgate.net For this compound (PF-06835919), several assays were developed to determine its potency and selectivity for Ketohexokinase.
Enzyme inhibition assays were used to measure the half-maximal inhibitory concentration (IC50) of the compound against the two KHK isoforms, KHK-C and KHK-A. These assays demonstrated that PF-06835919 is highly potent against KHK-C and selective over the KHK-A isoform. biomol.commedchemexpress.comselleckchem.com
| Target Isoform | IC50 (nM) | Source |
|---|---|---|
| KHK-C | 10 | biomol.comcaymanchem.com |
| KHK-A | 170 | biomol.comcaymanchem.com |
| KHK-C | 8.4 | medchemexpress.comselleckchem.com |
| KHK-A | 66 | medchemexpress.comselleckchem.com |
Furthermore, cell-based assays were developed to confirm target engagement in a more physiologically relevant environment. An assay using primary human and rat hepatocytes measured the compound's ability to decrease fructose-1-phosphate levels, with IC50 values of 0.232 µM and 2.801 µM, respectively. biomol.comcaymanchem.com A reporter assay was also used to show that PF-06835919 inhibits the fructose-induced nuclear translocation of the transcription factor ChREBP in primary hepatocytes. biomol.comcaymanchem.com
Biophysical Characterization of this compound Binding
Biophysical methods provide detailed insight into the physical nature of the interaction between a ligand and its protein target. The development of this compound (PF-06835919) heavily relied on structure-based drug design, which was enabled by biophysical techniques. nih.gov
X-ray crystallography was a key technique used to visualize the binding of the compound to the active site of Ketohexokinase. nih.gov The crystal structure of PF-06835919 in complex with KHK revealed a specific, rotated binding mode that was different from earlier lead compounds. This structural insight was critical for guiding the medicinal chemistry effort, allowing for the rational design of highly potent inhibitors by exploring interactions with specific amino acid residues like Arg-108. nih.gov The public availability of the crystal structure (e.g., PDB ID: 8UG1) allows for detailed examination of the binding interactions at an atomic level.
In addition to crystallography, computational methods such as molecular docking and molecular dynamics (MD) simulations were employed. mdpi.com These in silico techniques help predict and validate binding affinities and assess the stability of the compound within the KHK binding pocket over time, further characterizing the biophysical nature of the interaction. mdpi.com
Mechanistic Elucidation of C17h21f3n6o Biological Activity
Enzymatic Modulation Mechanisms (e.g., IDH1 Inhibition)
Mutations in the IDH1 gene, most commonly at the R132 residue, result in a neomorphic enzymatic activity. pharmgkb.orgmdpi.com Instead of its normal function of converting isocitrate to α-ketoglutarate (α-KG), the mutated IDH1 enzyme converts α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG). drugbank.commdpi.commdpi.com The accumulation of D-2HG disrupts various cellular processes, including epigenetic regulation and cellular differentiation, contributing to tumorigenesis. mdpi.comnih.govmdpi.com
Olutasidenib was developed as a targeted therapy to specifically inhibit this mutated form of IDH1. ashpublications.org It is a quinolinone-based, orally bioavailable small molecule that demonstrates high selectivity for various IDH1-R132 mutants. ashpublications.orgresearchgate.net
Kinetic Analysis of C17H21F3N6O-Enzyme Interactions
Kinetic studies have demonstrated that Olutasidenib is a potent inhibitor of mutant IDH1. In vitro assays have shown that it effectively suppresses the production of 2-HG in cell lines expressing various IDH1 mutations, including R132H, R132C, R132G, and R132L. pharmgkb.orgaacrjournals.orgnih.gov The half-maximal inhibitory concentration (IC50) values for 2-HG production range from 8 to 116 nmol/L in these cell lines. aacrjournals.org Specifically, the IC50 values for the IDH1-R132H and IDH1-R132C variants are reported to be 21.1 nM and 114 nM, respectively. selleckchem.com In contrast, Olutasidenib shows minimal inhibitory activity against wild-type IDH1. aacrjournals.orgnih.gov
In vivo studies in xenograft models have corroborated these findings, showing a dose-dependent inhibition of 2-HG levels in tumors. selleckchem.com The in vivo IC50 values for 2-HG suppression in HCT116-IDH1-R132H and HCT116-IDH1-R132C tumor models were calculated to be 26 nM and 36 nM, respectively. selleckchem.com
Inhibitory Activity of Olutasidenib (this compound)
| Mutant IDH1 Isoform | In Vitro IC50 (nmol/L) for 2-HG Production | In Vivo IC50 (nM) in Xenograft Models |
|---|---|---|
| IDH1-R132H | 21.1 | 26 |
| IDH1-R132C | 114 | 36 |
| IDH1-R132G | Data Not Available | Data Not Available |
| IDH1-R132L | Data Not Available | Data Not Available |
| IDH1-R132S | Data Not Available | Data Not Available |
Data derived from multiple in vitro and in vivo studies. selleckchem.comaacrjournals.org
Allosteric vs. Active Site Binding Mechanisms
Olutasidenib functions as an allosteric inhibitor. tandfonline.comresearchgate.netresearchgate.net It does not bind to the active site of the IDH1 enzyme but rather to a distinct, hydrophobic allosteric pocket located near the dimer interface. tandfonline.comresearchgate.netresearchgate.net This binding stabilizes the mutant IDH1 enzyme in an open, inactive conformation, which prevents the necessary structural changes for catalytic activity. researchgate.netresearchgate.netpreprints.org
A key distinguishing feature of Olutasidenib compared to another IDH1 inhibitor, Ivosidenib, is its binding stoichiometry. tandfonline.comnih.gov Olutasidenib binds to each monomer of the IDH1 dimer, resulting in a 2:1 stoichiometry (two inhibitor molecules per IDH1 dimer). tandfonline.comnih.govresearchgate.net In contrast, Ivosidenib binds with a 1:1 stoichiometry. nih.gov This difference in binding may contribute to Olutasidenib's ability to overcome certain resistance mutations that can develop against Ivosidenib. nih.gov
Impact of this compound on Neomorphic Enzyme Activity (e.g., D-2HG Production by mutant IDH1)
By binding to and inhibiting mutant IDH1, Olutasidenib effectively blocks its neomorphic activity, leading to a significant and sustained reduction in the production and accumulation of D-2HG. drugbank.comnih.govaacrjournals.org In clinical studies involving patients with AML and IDH1 mutations, treatment with Olutasidenib resulted in a greater than 90% reduction in 2-HG levels, and this suppression was maintained over time. nih.gov
The reduction of D-2HG levels is the primary mechanism through which Olutasidenib exerts its therapeutic effects. nih.govpreprints.org By lowering the concentration of this oncometabolite, Olutasidenib helps to restore normal cellular differentiation and inhibit the proliferation of cancer cells. drugbank.comnih.govpreprints.org In vitro studies on primary human AML cells with IDH1 mutations have shown that Olutasidenib treatment not only suppresses 2-HG production but also induces granulocytic and monocytic cell differentiation. nih.govaacrjournals.org
Investigation of Downstream Signaling Pathways and Cellular Phenotypes
The inhibition of mutant IDH1 and the subsequent reduction in D-2HG levels by Olutasidenib trigger a cascade of downstream effects on cellular signaling pathways and ultimately alter cellular phenotypes. pharmgkb.org
Analysis of Proximal Markers and Cellular Readouts
The primary proximal marker of Olutasidenib's activity is the reduction in D-2HG levels. nih.gov This is a direct and measurable indicator of target engagement and enzymatic inhibition. The sustained reduction of this oncometabolite is a key pharmacodynamic marker of the drug's effect. nih.gov
Downstream of D-2HG reduction, a key cellular readout is the induction of differentiation in malignant cells. nih.govaacrjournals.org In the context of AML, this is observed as the maturation of leukemic blasts into more mature myeloid cells. preprints.org This release from the differentiation block is a critical aspect of the therapeutic benefit of Olutasidenib. tandfonline.comdrugbank.com Furthermore, the inhibition of mutant IDH1 can lead to the restoration of normal epigenetic regulation, as the inhibitory effect of D-2HG on α-KG-dependent dioxygenases, such as TET2, is alleviated. mdpi.comnih.gov This can lead to changes in DNA and histone methylation patterns, contributing to the reversal of the malignant phenotype. nih.gov
High-Content Imaging and High-Content Analysis in Cellular Systems
While specific high-content imaging and analysis studies focused solely on Olutasidenib are not extensively detailed in the provided search results, this methodology is a powerful tool for investigating the phenotypic changes induced by the compound. Such techniques would allow for the quantitative analysis of multiple cellular parameters simultaneously. For instance, high-content imaging could be employed to visualize and quantify markers of cellular differentiation, apoptosis, and changes in cell morphology in response to Olutasidenib treatment in various cancer cell lines and primary patient samples. This would provide a more comprehensive understanding of the cellular phenotypes resulting from the inhibition of the mutant IDH1 pathway.
Structural Basis of this compound-Protein Recognition (e.g., KHK-C complex)
The biological activity of the compound this compound, identified as PF-06835919, is intrinsically linked to its specific interaction with the enzyme ketohexokinase (KHK), particularly the hepatic isoform KHK-C. wytbio.commdpi.com Understanding the precise three-dimensional arrangement of how this inhibitor binds to its protein target is fundamental to elucidating its mechanism of action and provides a rational basis for its therapeutic potential. The primary methods employed to reveal these atomic-level details are X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy.
X-ray Crystallography for Ligand-Protein Co-structures
X-ray crystallography is a powerful technique for determining the high-resolution, three-dimensional structure of molecules, including complex biological macromolecules like proteins and their interactions with ligands. nih.gov The process involves crystallizing the protein-ligand complex and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic coordinates can be modeled. mdpi.com
For the this compound (PF-06835919) compound, its structural interaction with human KHK-C has been successfully elucidated using X-ray crystallography. The co-crystal structure has been deposited in the Protein Data Bank (PDB) under the accession code 6W0Z . nih.gov This structural data provides invaluable insights into the binding mode of PF-06835919.
The crystallographic data reveals that PF-06835919 binds within the ATP-binding pocket of KHK-C. nih.govblogspot.com This mode of action classifies it as an ATP-competitive inhibitor. The binding is stabilized by a network of specific molecular interactions between the inhibitor and amino acid residues in the active site. For instance, favorable interactions with residues such as Arg-108 have been noted as important for the affinity of inhibitors in this class. nih.gov The rational design of potent KHK inhibitors has been greatly aided by such structural insights, allowing for the optimization of chemical structures to enhance binding affinity and selectivity. nih.govblogspot.com
| Parameter | Value | Reference |
|---|---|---|
| PDB ID | 6W0Z | nih.gov |
| Method | X-RAY DIFFRACTION | nih.gov |
| Resolution | 2.10 Å | nih.gov |
| Organism | Homo sapiens | nih.gov |
| Expression System | Escherichia coli | nih.gov |
Cryo-Electron Microscopy in Structural Elucidation
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, capable of determining the structure of large protein complexes and membrane proteins that are often difficult to crystallize. mdpi.comacs.org In cryo-EM, the biological sample is flash-frozen in a thin layer of vitreous (non-crystalline) ice and then imaged using an electron microscope. researchgate.net Sophisticated image processing software is then used to combine thousands of 2D projection images of individual particles into a high-resolution 3D reconstruction. researchgate.net
While a specific cryo-EM structure of the this compound-KHK-C complex has not been publicly documented, the technique holds significant potential for studying this interaction. Cryo-EM is particularly advantageous for analyzing proteins that exhibit conformational flexibility or for capturing different functional states of a complex. researchgate.net It could potentially be used to visualize the KHK-C enzyme in complex with PF-06835919 without the constraints of crystal packing, possibly revealing different conformational states of the enzyme upon inhibitor binding. Recent advancements have pushed the resolution of cryo-EM to near-atomic levels, making it a viable and powerful alternative to X-ray crystallography for studying ligand-protein interactions. mdpi.com
NMR Spectroscopy for Ligand-Protein Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for studying ligand-protein interactions in solution, providing information on binding affinity, kinetics, and the specific residues involved in the interaction. nih.gov Unlike crystallography, NMR does not require protein crystallization and can be used to study dynamic processes and weak interactions. nih.gov
One common NMR method involves monitoring the chemical shifts of the protein's signals upon the addition of a ligand. Changes in the chemical environment of specific atomic nuclei upon ligand binding cause perturbations in their resonance frequencies, allowing for the mapping of the binding site on the protein surface. nih.gov
In the context of this compound (PF-06835919), while a detailed NMR study mapping its interaction with KHK-C is not available in the public domain, NMR has been utilized in related research. For example, NMR spectroscopy was used to verify the structures of metabolites of PF-06835919. researchgate.net Furthermore, NMR-based metabolic tracing has been employed to follow the fate of isotopically labeled fructose (B13574) in human liver samples in the presence of a KHK inhibitor, demonstrating the utility of NMR in understanding the functional consequences of KHK inhibition. Studies on other KHK inhibitors have also utilized NMR to characterize their binding and properties, highlighting the applicability of this technique for gaining dynamic and residue-specific insights into the this compound-KHK-C interaction in a solution state that mimics the physiological environment. blogspot.com
Structure Activity Relationship Sar Studies and Rational Design Principles for C17h21f3n6o Analogues
Systematic Modification of the C17H21F3N6O Scaffold
The exploration of a compound's chemical space through systematic modification is a cornerstone of drug discovery. For analogues of this compound, this involves a detailed analysis of its core structure to identify which components are essential for its biological activity and which can be altered to improve its properties.
Positional Scanning and Substituent Effects
Positional scanning is a powerful technique used to systematically explore the effect of substituents at various positions of the molecular scaffold. nih.govnih.gov This method involves creating a library of compounds where different chemical groups are introduced at specific, variable positions on the this compound core.
For instance, if the scaffold contains a phenyl ring, a positional scan would involve synthesizing analogues with various substituents (e.g., halogens, alkyl groups, methoxy (B1213986) groups) at the ortho, meta, and para positions. The biological activity of each analogue is then determined to understand the steric and electronic requirements at that specific location. A classic example of this is seen in the development of tetracycline (B611298) derivatives, where substitutions at the C-9 position led to the discovery of omadacycline (B609740) with potent activity against resistant bacteria. nih.gov This systematic approach allows for the mapping of "activity hotspots" on the molecule, guiding further optimization efforts.
The data gathered from these studies can be compiled into tables to visualize the impact of different substituents on biological activity, often expressed as IC50 or EC50 values.
Table 1: Illustrative Positional Scanning Data for a Hypothetical Phenyl Ring on a this compound Analogue
| Position | Substituent | Biological Activity (IC50, nM) |
| Para | -H | 150 |
| Para | -F | 75 |
| Para | -Cl | 80 |
| Para | -CH3 | 120 |
| Meta | -F | 200 |
| Ortho | -F | 500 |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
Computational Approaches in SAR Analysis
In modern drug discovery, computational methods are indispensable for accelerating the design-synthesis-test cycle. nih.gov These in silico techniques provide valuable insights into SAR, helping to prioritize the synthesis of the most promising compounds.
QSAR Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scienceforecastoa.comspu.edu.sy A QSAR model is developed using a "training set" of molecules with known activities. nih.gov For this compound analogues, a QSAR model could be built by calculating various molecular descriptors (e.g., lipophilicity (logP), electronic properties, steric parameters) and correlating them with their measured biological potencies.
The resulting equation can then be used to predict the activity of new, unsynthesized analogues. nih.govmdpi.com This predictive power helps to screen out potentially inactive compounds before committing resources to their synthesis. However, the predictive accuracy of a QSAR model is highly dependent on the quality and diversity of the training set. nih.gov
Fragment-Based Drug Design (FBDD) Strategies
Fragment-Based Drug Design (FBDD) is an alternative approach to lead discovery that starts with identifying small, low-molecular-weight chemical fragments that bind weakly to the biological target. openaccessjournals.comgardp.orgwikipedia.org These fragments, typically adhering to the "rule of three" (e.g., molecular weight < 300 Da), can then be grown or linked together to create a more potent lead compound. wikipedia.org
In the context of this compound, FBDD could be employed by breaking down the molecule into its constituent fragments (e.g., the trifluoromethyl-phenyl group, the heterocyclic core). These or similar fragments would be screened for binding to the target. Once a binding fragment is identified, it can be elaborated upon, using the this compound scaffold as a guide for growth into the binding pocket. This method allows for a more efficient exploration of the chemical space around the binding site. frontiersin.organr.fr
Design Principles for Improved Potency and Selectivity
The ultimate goal of SAR studies is to derive a set of design principles that can be used to create analogues with improved potency and selectivity. For this compound, these principles would be a culmination of the findings from systematic modifications and computational analyses.
Key design principles might include:
Maximizing Favorable Interactions: Introducing or enhancing functional groups that form key hydrogen bonds, ionic interactions, or hydrophobic interactions with the target protein, as identified through pharmacophore modeling and positional scanning.
Minimizing Steric Clashes: Avoiding the placement of bulky substituents in regions of the binding site where they might cause steric hindrance, a principle often revealed through positional scanning.
Modulating Physicochemical Properties: Fine-tuning properties like lipophilicity (logP) to optimize cell permeability and bioavailability. The trifluoromethyl group in this compound is a classic example of a substituent used to modulate these properties.
Enhancing Selectivity: Exploiting differences in the binding sites of the target protein versus off-target proteins. If a particular region of the binding pocket is unique to the target, introducing substituents that specifically interact with this region can significantly improve selectivity.
By integrating these principles, medicinal chemists can rationally design the next generation of this compound analogues, moving closer to a compound with the desired therapeutic profile.
Preclinical Biological Evaluation Methodologies for C17h21f3n6o Research
In Vitro Cellular Assay Systems.nih.govnih.govfrontiersin.org
In vitro studies are fundamental in the preclinical assessment of therapeutic compounds, providing initial insights into their biological activity and mechanism of action. For Lorlatinib, a variety of cell-based assays have been crucial in characterizing its potency and spectrum of activity. nih.govselleckchem.com
Cell-Based Screening Platforms.nih.govfrontiersin.org
The initial evaluation of Lorlatinib involved screening against a panel of engineered and cancer-derived cell lines to determine its inhibitory capacity. Ba/F3 cells, a murine pro-B cell line, are frequently engineered to express specific ALK or ROS1 fusion proteins and their mutations, serving as a key platform to assess the compound's activity against both wild-type and drug-resistant enzyme variants. nih.govdovepress.com For instance, studies have utilized Ba/F3 cells expressing EML4-ALK or its various mutations to compare the potency of Lorlatinib to earlier generation inhibitors. dovepress.com
Beyond engineered cell lines, a range of human cancer cell lines naturally harboring ALK or ROS1 alterations are employed. These include non-small cell lung cancer (NSCLC) cell lines like HCC78 (with SLC34A2-ROS1 fusion) and H3122 (with EML4-ALK fusion), as well as neuroblastoma cell lines such as CLB-GE and SH-SY5Y. nih.govselleckchem.comnih.gov These platforms are instrumental for assessing the compound's ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and suppress downstream signaling pathways. selleckchem.com Assays measuring cell viability, such as those using Trypan Blue or estimating confluency, are routinely used to track the impact of the compound on cancer cell growth. aacrjournals.org
| Cell Line | Cancer Type | Key Genetic Feature(s) | Application in Lorlatinib Research |
| Ba/F3 | Murine Pro-B Cell | Engineered to express ALK/ROS1 fusions and mutations | Potency testing against wild-type and mutant kinases. nih.govdovepress.com |
| NIH-3T3 | Murine Fibroblast | Engineered to express ALK/ROS1 fusions | Transformation and signaling inhibition assays. selleckchem.comnih.gov |
| PC12 | Rat Pheochromocytoma | Engineered to express mutant ALK | Study of ALK inhibition in a neuronal context. nih.gov |
| HCC78 | Human NSCLC | SLC34A2-ROS1 fusion | Evaluation of anti-proliferative and pro-apoptotic activity. selleckchem.com |
| H3122 | Human NSCLC | EML4-ALK fusion | Assessment of activity against ALK-driven lung cancer. aacrjournals.org |
| CLB-GE | Human Neuroblastoma | ALK mutation | Efficacy studies in neuroblastoma. nih.gov |
| SH-SY5Y | Human Neuroblastoma | ALK F1174L mutation | Investigating activity against specific neuroblastoma mutations. researchgate.net |
| Kelly | Human Neuroblastoma | ALK F1174L, MYCN-amplified | Elucidating resistance mechanisms. researchgate.net |
| LAN5 | Human Neuroblastoma | ALK R1275Q, MYCN-amplified | Investigating activity against different ALK mutations. researchgate.net |
2D vs. 3D Cell Culture Models (e.g., Organoids, Spheroids).frontiersin.orgnih.gov
While traditional two-dimensional (2D) cell culture on flat plastic surfaces has been foundational, there is a growing recognition of its limitations in replicating the complex tumor microenvironment. frontiersin.org Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant context by allowing cells to interact with each other in a three-dimensional space, which can influence drug response. frontiersin.orgnih.gov
Research on ROS1-rearranged NSCLC cell lines has highlighted differences in drug sensitivity between 2D and 3D models. nih.gov One study using CRISPR/Cas9-edited cell lines found that spheroids (a type of 3D culture) were more sensitive to tyrosine kinase inhibitors, including Lorlatinib, compared to cells grown in a 2D monolayer. nih.gov This underscores the importance of utilizing 3D models to gain a more accurate prediction of a drug's in vivo efficacy. These models better replicate the cell-cell interactions and nutrient gradients found in actual tumors. frontiersin.orgnih.gov The discrepancy in results between 2D and 3D cultures can be attributed to the unnatural growth kinetics and altered cellular behaviors in 2D systems. frontiersin.org
High-Throughput and High-Content Screening Implementation.frontiersin.org
To efficiently evaluate the activity of Lorlatinib against a wide array of genetic alterations, high-throughput screening (HTS) methodologies are employed. This involves the rapid, automated testing of the compound against large libraries of cell lines or genetic mutants. For example, Lorlatinib was tested against a broad panel of ALK mutations to establish its superior potency over previous generations of inhibitors, particularly against highly resistant mutants like ALK G1202R. nih.govdovepress.com
Furthermore, high-content screening (HCS) provides more detailed, multiparametric data from these assays, often through automated microscopy and image analysis. This allows for the simultaneous measurement of various cellular parameters, such as cell proliferation, apoptosis induction (e.g., by measuring cleaved caspase-3 levels), and the inhibition of specific signaling proteins. aacrjournals.org Genome-wide CRISPR-Cas9 loss-of-function screens represent another advanced screening approach used in Lorlatinib research. These screens help to identify other genes and pathways that, when inhibited, could synergize with Lorlatinib or to uncover novel mechanisms of drug resistance. researchgate.net For example, a CRISPR screen in neuroblastoma cell lines identified targets like FGFR2 and BCL2L1 that could potentially enhance Lorlatinib's efficacy. researchgate.net
In Vivo Model Systems for Mechanistic Research.frontiersin.orgnih.govnih.govnih.gov
In vivo models are indispensable for understanding the effects of a drug within a complex, whole-organism system. Research on Lorlatinib has extensively used various mouse models to investigate its anti-tumor activity, ability to overcome drug resistance, and capacity to penetrate the central nervous system. nih.govbiologists.com
Genetically Engineered Mouse Models (GEMs).nih.gov
Genetically engineered mouse models (GEMs) are created to carry specific genetic alterations that drive tumor formation, closely mimicking the human disease. understandinganimalresearch.org.uk For neuroblastoma research, a key GEMM used to test Lorlatinib is the Th-ALKF1174L/MYCN model. nih.govnih.gov In this model, the mice are engineered to express the F1174L ALK mutation and amplified MYCN specifically in the developing sympathetic nervous system, leading to the formation of aggressive neuroblastomas. nih.govunderstandinganimalresearch.org.uk Studies have shown that Lorlatinib administration in these mice leads to a significant survival advantage and tumor growth inhibition. nih.gov GEMMs are crucial for studying the interplay between different oncogenic drivers and for evaluating therapies in an immunocompetent setting, which is important for understanding potential interactions with the immune system. nih.govnih.gov
Patient-Derived Xenograft (PDX) Models.frontiersin.orgnih.gov
Patient-derived xenograft (PDX) models are created by implanting tumor tissue from a human patient directly into an immunodeficient mouse. researchgate.netnih.gov These models are considered to better retain the histological and genetic characteristics of the original human tumor compared to traditional cell line-derived xenografts. nih.gov PDX models have been instrumental in demonstrating the potent activity of Lorlatinib. nih.govnih.gov
Lorlatinib has been tested in PDX models of neuroblastoma harboring ALK mutations known to be resistant to the first-generation inhibitor crizotinib, such as the F1174L and F1245C mutations. nih.govresearchgate.net In these models, Lorlatinib induced complete tumor regression, showcasing its ability to overcome primary resistance. nih.gov PDX models are also used to study acquired resistance. For instance, a PDX model was established from a patient with rhabdomyosarcoma before treatment with Lorlatinib, and a second model was derived from the same patient after the disease progressed, providing a valuable tool to investigate the molecular changes that lead to treatment failure. aacrjournals.org
| Model Type | Description | Key Findings with Lorlatinib |
| Cell Line-Derived Xenograft | Immunodeficient mice implanted with human cancer cell lines. | Demonstrated significant anti-tumor activity and regression of tumors expressing various ALK mutations. nih.govaacrjournals.org |
| Genetically Engineered Mouse Model (GEMM) | Mice engineered to develop tumors with specific genetic drivers (e.g., Th-ALKF1174L/MYCN). | Showed dramatic tumor inhibition and survival benefit in high-risk neuroblastoma models. nih.govnih.gov |
| Patient-Derived Xenograft (PDX) | Immunodeficient mice implanted with tumor fragments from a patient. | Induced complete tumor regression in models with crizotinib-resistant ALK mutations. nih.govresearchgate.net |
| Orthotopic Xenograft | Cancer cells or tissue implanted into the corresponding organ of origin in a mouse. | Demonstrated efficacy against tumors growing in a more clinically relevant location, such as the adrenal gland for neuroblastoma. nih.govresearchgate.net |
Zebrafish (Danio rerio) Embryo Models for Biological Activity
While extensive research exists on tucatinib (B611992) in mammalian models, the application of Zebrafish (Danio rerio) embryos in its preclinical evaluation is a developing area. The advantages of the zebrafish model, such as rapid external development, embryo transparency, and genetic tractability, make it a powerful tool for high-throughput screening and basic translational research. sfhem.se Zebrafish embryos are considered a clinically relevant animal model for studying developmental processes and the effects of chemical compounds. sfhem.se Although direct, detailed studies focusing exclusively on tucatinib's activity in zebrafish embryos are not widely published, the model's utility for testing other kinase inhibitors suggests its potential applicability. sfhem.se The transparent nature of the embryos allows for exceptional imaging and observation of biological processes in a living organism. sfhem.se
Orthotopic and Subcutaneous Animal Models (e.g., C6 Glioma Models)
The cornerstone of preclinical in vivo evaluation for tucatinib has been the use of orthotopic and subcutaneous tumor models in immunocompromised mice. These models are crucial for assessing antitumor activity in a physiological context.
Subcutaneous Xenograft Models: Subcutaneous models involve implanting cancer cells under the skin of an animal, typically a mouse, to form a tumor. This method is widely used due to its simplicity and the ease of measuring tumor volume over time. Preclinical studies with tucatinib have extensively used this approach with various HER2-positive cancer cell lines.
For instance, in models using BT-474 breast cancer cells and NCI-N87 gastric cancer cells implanted subcutaneously, tucatinib demonstrated significant tumor growth inhibition as a single agent. aacrjournals.org It has also been evaluated in combination with other standard-of-care therapies like trastuzumab and docetaxel, where it showed enhanced antitumor activity, leading to higher rates of tumor regression. nih.govaacrjournals.org Furthermore, patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, have been employed. nih.govresearchgate.net These PDX models, including those for breast, gastric, and colorectal cancers, confirmed the activity of tucatinib in tumors that more closely represent human disease. aacrjournals.orgnih.govesmo.org
Orthotopic and Brain Metastasis Models: Orthotopic models involve implanting tumor cells into the corresponding organ from which the cancer originated (e.g., breast cancer cells into the mammary fat pad). These models are considered more clinically relevant as they allow the tumor to grow in its natural microenvironment and can better mimic metastatic processes. oup.com
Given the significant clinical challenge of HER2-positive breast cancer brain metastases (BCBM), preclinical models that replicate this condition are vital. mdpi.compnas.org Tucatinib has been specifically evaluated in intracranial xenograft models, where cancer cells are injected directly into the brain of the animal. nih.govresearchgate.netnih.gov In a BT-474 intracranial model, tucatinib treatment suppressed tumor growth and significantly improved survival. nih.govresearchgate.net This demonstrated the compound's ability to penetrate intracranial tumor tissues, a critical feature for its clinical efficacy in patients with brain metastases. nih.govresearchgate.netmdpi.com The C6 glioma cell line, derived from a rat brain tumor, is a standard for creating experimental brain tumor models and studying the effects of therapies on glioblastoma. researchgate.netplos.org While direct studies of tucatinib on C6 glioma models are not prominent in the reviewed literature, the extensive use of other intracranial models underscores the focus on evaluating central nervous system (CNS) activity. mdpi.comunimi.it
| Model Type | Cancer Cell Line/Tissue | Cancer Origin | Key Findings | Reference |
|---|---|---|---|---|
| Subcutaneous Xenograft | BT-474 | Breast Carcinoma | Demonstrated tumor growth delay as monotherapy and enhanced activity with trastuzumab. | aacrjournals.org |
| Subcutaneous Xenograft | NCI-N87 | Gastric Carcinoma | Showed significant tumor growth inhibition. | aacrjournals.org |
| Subcutaneous PDX | CTG-0717, CTG-0708, CTG-0807 | Breast Cancer | Effective in patient-derived models, including those refractory to other therapies. | nih.govresearchgate.net |
| Intracranial (Orthotopic) | BT-474 | Breast Cancer Brain Metastasis | Suppressed intracranial tumor growth and improved survival, indicating CNS penetration. | nih.govresearchgate.net |
| Intracranial (Orthotopic) | BT474-Br, AU565 | Breast Cancer Brain Metastasis | Combination with trastuzumab significantly impaired tumor cell proliferation and prolonged survival. | nih.gov |
Biomarker Identification and Validation in Preclinical Settings
The identification of biomarkers is essential for predicting treatment response and understanding mechanisms of resistance. Preclinical studies for tucatinib have been instrumental in identifying and validating key biomarkers.
The primary biomarker for tucatinib efficacy is the overexpression or amplification of the HER2 gene. tandfonline.com Preclinical studies confirmed that tucatinib is selectively potent in HER2-amplified cell lines. nih.govaacrjournals.org In vitro assays demonstrated that tucatinib potently inhibits the phosphorylation of HER2 and downstream signaling pathways like PI3K/AKT and MAPK, which are crucial for tumor cell growth and survival. nih.govoncodaily.comaacrjournals.org
Preclinical research has also explored biomarkers of resistance. For example, studies have investigated the role of compensatory EGFR amplification as a potential mechanism of acquired resistance to tucatinib in HER2-amplified models. tandfonline.com Furthermore, the impact of co-occurring mutations, such as those in PIK3CA, has been examined in preclinical models to understand their influence on tucatinib's effectiveness. esmo.orgtandfonline.com In cell lines with PIK3CA mutations, combining tucatinib with a PI3K inhibitor showed enhanced effects, suggesting a strategy to overcome this resistance pathway. nih.gov
Liquid biopsy analysis in preclinical models has also been used to identify HER2 mutations that may confer resistance to specific anti-HER2 agents. tandfonline.com Conversely, preclinical data from HER2-mutated patient-derived xenograft models showed that the combination of tucatinib and trastuzumab has antitumor activity, suggesting that specific HER2 mutations could be biomarkers for sensitivity to this combination. nih.govesmo.org These findings support the use of both tissue- and blood-based testing to identify patients who may benefit from tucatinib. esmo.org
| Biomarker | Type | Preclinical Finding | Reference |
|---|---|---|---|
| HER2/ERBB2 Amplification | Predictive (Sensitivity) | Tucatinib selectively inhibits proliferation and induces apoptosis in HER2-amplified cancer cells. | nih.govaacrjournals.org |
| p-HER2, p-AKT, p-MAPK | Pharmacodynamic | Tucatinib treatment leads to a dose-dependent reduction in the phosphorylation of HER2 and its downstream effectors. | aacrjournals.orgnih.gov |
| HER2 Mutations | Predictive (Sensitivity) | Antitumor activity observed in HER2-mutated PDX models when combined with trastuzumab. | nih.govesmo.org |
| EGFR Amplification | Predictive (Resistance) | Identified as a potential compensatory mechanism for acquired resistance. | tandfonline.com |
| PIK3CA Mutations | Predictive (Resistance) | Associated with reduced sensitivity; combination with PI3K inhibitors can enhance activity. | tandfonline.comnih.gov |
Computational Chemistry and in Silico Investigation of C17h21f3n6o
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a protein target. ekb.eg For Tofacitinib, molecular docking studies have been instrumental in elucidating its binding mode within the ATP-binding pocket of Janus kinases (JAKs), its primary therapeutic targets. These studies have consistently demonstrated a high binding affinity of Tofacitinib for various JAK isoforms, which is crucial for its inhibitory function.
Research has shown that Tofacitinib exhibits strong binding affinities for JAK1, JAK2, and JAK3. ekb.egnih.govmdpi.com For instance, a molecular docking study of Tofacitinib with JAK1 reported a binding affinity score of -7.7 kcal/mol, indicating a potent interaction. ekb.egekb.eg Another study focusing on both JAK1 and JAK3 found binding energies of -8.0 kcal/mol and -7.9 kcal/mol, respectively. thieme-connect.com These favorable binding energies are attributed to a network of interactions between Tofacitinib and key amino acid residues in the kinase domain.
The interactions stabilizing the Tofacitinib-JAK complex are multifaceted and include hydrogen bonds, hydrophobic interactions, and van der Waals forces. rsc.orgekb.eg Key amino acid residues in the hinge region of the JAKs are particularly important for binding. For example, hydrogen bonds are consistently observed between the pyrrolopyrimidine core of Tofacitinib and the backbone of conserved residues such as Leucine (e.g., L959 in JAK1, L932 in JAK2, and L905 in JAK3) and a glutamate (B1630785) residue (e.g., E957 in JAK1, E930 in JAK2, and E903 in JAK3). nih.govacs.org In addition to these hydrogen bonds, numerous hydrophobic interactions with residues like Valine, Alanine, and Phenylalanine further anchor the inhibitor in the binding pocket. nih.govthieme-connect.com
A study also investigated the interaction of Tofacitinib with CYP3A4, a key enzyme in its metabolism, and reported a binding energy of -7.0 kcal/mol, highlighting the utility of docking in predicting potential drug-drug interactions. nih.gov
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | References |
|---|---|---|---|
| JAK1 | -7.7 to -8.0 | L959, E957, V889, F958, L1010 | ekb.egnih.govthieme-connect.com |
| JAK2 | -7.8 | L932, E930, V863, L983 | nih.govmdpi.com |
| JAK3 | -7.9 | L905, E903, C909, V836, L956 | nih.govthieme-connect.com |
| CYP3A4 | -7.0 | LEU-211, PHE-304 | nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations offer a dynamic perspective on the interaction between Tofacitinib and its target proteins, providing insights into the stability of the complex and the conformational changes that occur over time. mkjc.in These simulations, which model the movement of atoms and molecules, have been used to validate the findings from molecular docking and to further characterize the binding of Tofacitinib to JAKs.
MD simulations of the Tofacitinib-JAK1 complex, conducted for periods up to 100 nanoseconds, have shown that the complex remains stable. ekb.egekb.eg The root-mean-square deviation (RMSD) of the protein's C-alpha atoms typically fluctuates within a narrow range of 1.5 to 2.5 Å, indicating that Tofacitinib maintains a stable binding mode within the active site without inducing significant structural perturbations. ekb.egekb.eg Similar stability has been observed in simulations with JAK3, where the complex stabilizes after an initial period of adjustment. acs.org
Binding free energy calculations, often performed using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, provide a quantitative estimate of the binding affinity. For the Tofacitinib-JAK1 complex, a favorable binding free energy of -30.2 kcal/mol has been reported, which is primarily driven by hydrophobic and electrostatic interactions. ekb.egekb.eg Another comprehensive study performing 500-nanosecond MD simulations on Tofacitinib with JAK1, JAK2, and JAK3 calculated binding free energies and found that the affinity ranks in the order of JAK3 > JAK2 ~ JAK1, which aligns with experimental data. nih.govacs.org
Analysis of the root-mean-square fluctuation (RMSF) of individual residues reveals that the binding of Tofacitinib tends to reduce the flexibility of the protein, particularly in the glycine-rich loop, leading to a more closed and stable conformation of the ATP-binding site. nih.govacs.org This induced conformational rigidity is a key aspect of its inhibitory mechanism.
| Simulation Parameter | Target Protein | Finding | References |
|---|---|---|---|
| RMSD | JAK1 | Stable complex with fluctuations between 1.5 - 2.5 Å over 100 ns. | ekb.egekb.eg |
| RMSD | JAK1, JAK2, JAK3 | Complexes with all three kinases were stable over 500 ns, with RMSD values fluctuating between ~2.0-3.5 Å. | acs.org |
| Binding Free Energy (MM/GBSA) | JAK1 | -30.2 kcal/mol, indicating strong binding. | ekb.egekb.eg |
| Binding Free Energy (MM/PBSA) | JAK1, JAK2, JAK3 | Calculated binding affinities ranked as JAK3 > JAK1 ~ JAK2. | nih.gov |
| RMSF | JAK1, JAK2, JAK3 | Reduced fluctuation in the glycine (B1666218) loop upon Tofacitinib binding. | nih.govacs.org |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which govern its structure, stability, and reactivity. rsc.org For Tofacitinib, methods like Density Functional Theory (DFT) have been employed to understand its intrinsic conformational preferences and electronic characteristics.
A study using DFT calculations (B3LYP/6-31G*) on the Tofacitinib cation revealed that the conformation observed in the solid-state crystal structure is 4.1 kcal/mol higher in energy than the local minimum energy conformation in a simulated aqueous environment. cambridge.org The global minimum-energy conformation, calculated using a molecular mechanics force field (MMFF), was found to be 7.6 kcal/mol lower in energy than the solid-state conformation. cambridge.org This indicates that intermolecular interactions within the crystal lattice play a significant role in determining the molecule's observed shape. cambridge.org
A quantum biochemistry approach has also been used to analyze the interaction energies between Tofacitinib and JAK1. rsc.org This method provides a detailed breakdown of the forces contributing to the binding, such as electrostatic, van der Waals, and pi-alkyl interactions, offering a more nuanced understanding of the binding mechanism than classical force fields alone. rsc.org The results from these computational analyses suggest that the affinity of Tofacitinib for JAK1 is comparable to that of other similar inhibitors like Peficitinib. rsc.org
De Novo Design Algorithms for C17H21F3N6O Analogues
The structural and mechanistic insights gained from computational studies of Tofacitinib have provided a strong foundation for the de novo design of novel JAK inhibitors. This process involves designing new molecules, often based on a known scaffold, with the aim of improving properties such as potency, selectivity, or pharmacokinetic profiles.
A key strategy in designing Tofacitinib analogues has been to target specific amino acid differences between the JAK isoforms to achieve greater selectivity. For example, the presence of a unique cysteine residue (Cys909) in the gatekeeper position of the JAK3 active site, which is not present in other JAKs, has been a major focus. nih.govresearchgate.net Researchers have designed analogues of Tofacitinib that can form a covalent bond with this cysteine, leading to highly potent and selective irreversible inhibitors of JAK3. nih.govfrontiersin.org
Another approach involves molecular hybridization, where the Tofacitinib scaffold is combined with other pharmacophores to create hybrid molecules with dual activities or improved therapeutic properties. mdpi.com For instance, Tofacitinib has been linked to a hydrogen sulfide (B99878) (H2S) donor moiety to create hybrid compounds aimed at treating ulcerative colitis with potentially enhanced efficacy and reduced side effects. mdpi.com These design strategies heavily rely on computational modeling to predict the binding of the new analogues and to rationalize their structure-activity relationships before undertaking their chemical synthesis. mdpi.com
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in drug discovery to accelerate the identification and optimization of new drug candidates. acs.org In the context of JAK inhibitors, ML models have been developed to predict the inhibitory activity of compounds against different JAK isoforms.
Several studies have utilized algorithms like Random Forest (RF), support vector machines (SVM), and extreme gradient boosting (XGBoost) to build predictive models. chemrxiv.orgrsc.orgnih.gov These models are trained on large datasets of known JAK inhibitors, including Tofacitinib, and their corresponding biological activities (e.g., IC50 values). nih.gov The models learn the relationship between the chemical structures of the molecules, represented by various molecular descriptors and fingerprints, and their inhibitory potency.
For example, one study successfully built an XGBoost-based model to predict the pIC50 values of JAK2 inhibitors with high accuracy. chemrxiv.org Another study developed an ensemble ML model that integrates different types of molecular representations to improve the prediction of drug-target interactions for all four JAK isoforms. acs.orgnih.gov These models can be used for large-scale virtual screening of compound libraries to identify novel potential JAK inhibitors or to prioritize which Tofacitinib analogues should be synthesized and tested. nih.gov Furthermore, methods like SHapley Additive exPlanations (SHAP) are used to interpret these complex models, identifying the key molecular features that contribute to a compound's predicted activity. rsc.org
Metabolic Pathway Characterization of C17h21f3n6o Preclinical and in Vitro Focus
In Vitro Metabolism Studies Using Subcellular Fractions
Initial assessments of metabolic stability and metabolite identification are commonly performed using subcellular fractions of liver cells, which provide a simplified and controlled environment to study enzymatic reactions. wepredic.comdomainex.co.uk
Human Liver Microsomes (HLMs) are vesicles formed from the endoplasmic reticulum of hepatocytes and contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. sigmaaldrich.com In a typical HLM incubation, the compound C17H21F3N6O would be added to a preparation of pooled HLMs from multiple donors to average out genetic variability. xenotech.com The reaction is initiated by adding cofactors essential for enzymatic activity, such as the NADPH-regenerating system for CYP enzymes. sigmaaldrich.comresearchgate.net Samples are taken at various time points, and the reaction is stopped, often by adding a cold organic solvent like acetonitrile. domainex.co.uk The rate of disappearance of the parent compound is then measured to determine its metabolic stability. evotec.com
Cryopreserved human hepatocytes represent a more comprehensive in vitro model because they are intact cells containing the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors. domainex.co.uknih.gov The incubation methodology is similar to that for HLMs, where this compound would be incubated with a suspension of hepatocytes. domainex.co.uk This system allows for the investigation of the interplay between different metabolic phases and can provide a more accurate prediction of in vivo hepatic clearance. domainex.co.uknih.gov
Table 1: Example Incubation Conditions for Metabolic Stability Assays
| Parameter | Human Liver Microsomes (HLM) | Human Hepatocytes |
| Test System | Pooled Human Liver Microsomes | Cryopreserved Human Hepatocytes |
| Compound Conc. | 1 µM | 1 µM |
| Protein/Cell Conc. | 0.5 mg/mL | 1 x 10^6 cells/mL |
| Cofactors | NADPH-Regenerating System | Not required (endogenous) |
| Temperature | 37 °C | 37 °C |
| Time Points | 0, 5, 15, 30, 60 min | 0, 15, 30, 60, 120 min |
| Reaction Stop | Cold Acetonitrile | Cold Acetonitrile |
To identify the specific enzymes responsible for metabolizing this compound, recombinant enzymes are used. These are individual human enzymes expressed in cell lines (e.g., insect cells or yeast), which allows for the study of a single enzyme's activity in isolation. sigmaaldrich.comresearchgate.net
Cytochrome P450 (CYP) Enzymes : These are the most significant family of Phase I enzymes. sigmaaldrich.comwikipedia.org To determine which CYP isoform (e.g., CYP3A4, CYP2D6, CYP2C9) metabolizes this compound, the compound is incubated with a panel of individual recombinant human CYP enzymes. researchgate.netshimadzu.com.cn The isoform that shows the highest rate of compound depletion is identified as the primary metabolizing enzyme. shimadzu.com.cn
UDP-Glucuronosyltransferase (UGT) Enzymes : UGTs are the primary enzymes of Phase II metabolism, responsible for glucuronidation. wikipedia.orgnih.gov Similar to CYP phenotyping, this compound and its potential Phase I metabolites would be incubated with a panel of recombinant UGT isoforms (e.g., UGT1A1, UGT1A9, UGT2B7) to see which ones can form a glucuronide conjugate. mdpi.com
Monoamine Oxidase (MAO) Enzymes : MAOs are mitochondrial enzymes that catalyze the oxidation of monoamines. wikipedia.orgnih.gov If the structure of this compound contains a suitable amine group, its metabolism by MAO-A and MAO-B would be investigated using recombinant forms of these enzymes. criver.com The process involves measuring the depletion of the compound or the formation of an oxidized product. nih.gov
Human Liver Microsomal (HLM) and Hepatocyte Incubation Methodologies
Identification of Biotransformation Pathways and Metabolites
Biotransformation reactions are categorized into two main phases that generally aim to make compounds more water-soluble for easier excretion. nih.govwikipedia.org
Phase I Reactions: These reactions introduce or unmask a polar functional group on the parent molecule. longdom.orgmdpi.com For a compound like this compound, potential Phase I pathways could include:
Oxidation: Catalyzed primarily by CYP enzymes, this is the most common metabolic reaction. sigmaaldrich.comlongdom.org It could involve the addition of an oxygen atom to form a hydroxylated metabolite or the removal of alkyl groups (N- or O-dealkylation). optibrium.com
Reduction: This involves the gain of electrons and may occur with certain functional groups under specific physiological conditions. longdom.org
Hydrolysis: This involves the cleavage of chemical bonds by the addition of water, typically affecting ester or amide linkages. longdom.org
Phase II Reactions: In this phase, an endogenous, polar molecule is attached to the parent compound or its Phase I metabolite. This process, known as conjugation, significantly increases water solubility. nih.govwikipedia.org Potential Phase II pathways include:
Glucuronidation: This is the most common Phase II reaction, where a glucuronic acid moiety is added to the molecule, catalyzed by UGT enzymes. wikipedia.orgmdpi.com This typically occurs at hydroxyl, amino, or carboxyl groups. wikipedia.org
Sulfation: The addition of a sulfo group, catalyzed by sulfotransferases (SULTs).
Conjugation with Glutathione (GSH): This reaction can detoxify reactive electrophilic metabolites. longdom.org
Table 2: Hypothetical Biotransformation Pathways for this compound
| Metabolite ID | Proposed Structure | Metabolic Phase | Reaction Type |
| M1 | Hydroxylated this compound | Phase I | Oxidation |
| M2 | N-dealkylated this compound | Phase I | Oxidation |
| M3 | Furan ring-oxidized this compound | Phase I | Oxidation |
| M4 | Glucuronide conjugate of M1 | Phase II | Conjugation (Glucuronidation) |
| M5 | Glutathione conjugate of M3 | Phase II | Conjugation (Glutathione) |
The identification of metabolites from in vitro incubations relies heavily on liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comnih.gov
LC-MS is a powerful technique because it first separates the complex mixture of compounds from the incubation sample using liquid chromatography and then detects them with a mass spectrometer. nih.govthermofisher.com High-resolution mass spectrometry (HRMS) can provide the accurate mass of the parent compound and its metabolites, allowing for the determination of their elemental formulas. ijpras.com
Tandem mass spectrometry (MS/MS) is then used for structural elucidation. A specific metabolite ion (the precursor ion) is selected and fragmented, and the resulting fragment ions (product ions) create a spectral fingerprint. nih.gov By analyzing these fragmentation patterns, researchers can deduce the site of metabolic modification on the parent molecule. For instance, a neutral loss of 176 Da is characteristic of a glucuronide conjugate. mdpi.com
Phase I (Oxidation, Reduction, Hydrolysis) and Phase II (Conjugation) Reactions
Enzyme Kinetics and Reaction Phenotyping of this compound Metabolism
Once the metabolic pathways are generally understood, enzyme kinetics are studied to quantify the rate of metabolism. Reaction phenotyping aims to definitively identify which enzyme isoforms are the most important for the compound's clearance. xenotech.comtaylorfrancis.com
Enzyme kinetic parameters are determined by incubating this compound at various concentrations with the relevant enzyme system (e.g., HLMs or a specific recombinant CYP). The results are typically fitted to the Michaelis-Menten model to determine:
Vmax: The maximum rate of the reaction.
Km: The substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate.
Intrinsic Clearance (CLint): Calculated as Vmax/Km, this parameter represents the intrinsic ability of the enzyme to metabolize the compound. shimadzu.com.cn
Reaction phenotyping combines several methods to confirm the contribution of specific enzymes:
Correlation Analysis: The rate of this compound metabolism is measured across a panel of individual donor HLMs (e.g., 10 or more) and correlated with the metabolic rates of known isoform-specific probe substrates. xenotech.com A strong correlation with the activity of a specific CYP (e.g., CYP3A4) suggests its involvement. nih.gov
Inhibition Studies: Metabolism is assessed in the presence of known selective chemical inhibitors or inhibitory antibodies for specific enzymes. A significant decrease in metabolism in the presence of a CYP3A4 inhibitor, for example, would confirm the role of that enzyme. nih.gov
Recombinant Enzymes: As described in section 8.1.2, incubating the compound with a panel of recombinant enzymes provides the most direct evidence for which isoforms are capable of its metabolism. researchgate.netshimadzu.com.cn
By integrating these approaches, a comprehensive profile of the metabolic fate of this compound can be constructed.
Table 3: Example Enzyme Kinetic Parameters for this compound Metabolism by Recombinant CYP3A4
| Parameter | Value | Unit | Description |
| Km | 12.5 | µM | Michaelis-Menten constant (substrate affinity) |
| Vmax | 85.3 | pmol/min/mg protein | Maximum reaction velocity |
| CLint (Vmax/Km) | 6.8 | µL/min/mg protein | Intrinsic clearance |
Metabolic Stability Assessment In Vitro
The assessment of metabolic stability is a critical step in the preclinical characterization of a new chemical entity. These in vitro assays are designed to determine the rate at which a compound is metabolized by liver enzymes, providing an early prediction of its persistence in the body and its potential hepatic clearance. This information is crucial for forecasting pharmacokinetic parameters such as half-life and oral bioavailability. bioivt.commhmedical.comnuvisan.com The primary experimental systems for this evaluation are liver microsomes and hepatocytes, which can be sourced from humans and various preclinical species to investigate interspecies differences in metabolism. nuvisan.comenamine.net
In vitro metabolic stability assays involve incubating the test compound, in this case, Toutedibulin (this compound), with a metabolically active system like liver microsomes or hepatocytes and monitoring the decrease in the parent compound's concentration over time. bioivt.commmv.org Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes, and are often used for high-throughput screening due to their convenience and cost-effectiveness. domainex.co.uksrce.hr Hepatocytes, being intact liver cells, contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors, offering a more comprehensive and physiologically relevant model of hepatic metabolism. evotec.comnih.gov
From these experiments, key parameters such as the metabolic half-life (t½) and the in vitro intrinsic clearance (CLint) are calculated. enamine.netdomainex.co.uk The half-life represents the time it takes for 50% of the compound to be metabolized, while the intrinsic clearance reflects the inherent ability of the liver enzymes to metabolize the drug. bioivt.commmv.org This data allows for the classification of compounds into categories of low, medium, or high clearance, which is fundamental for guiding drug design and selecting candidates for further development. evotec.com
While specific research findings detailing the in vitro metabolic stability of Toutedibulin (this compound) are not available in the public domain, the following tables illustrate the typical data generated from such studies for a hypothetical compound.
Table 1: Example of Metabolic Stability of a Compound in Liver Microsomes
This table shows example data for a compound's stability when incubated with liver microsomes from different species. The half-life (t½) and the calculated in vitro intrinsic clearance (CLint) are presented. Such data is vital for identifying species differences in metabolism.
| Species | Half-life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 25 | 55 |
| Rat | 18 | 77 |
| Mouse | 12 | 115 |
| Dog | 35 | 40 |
| Monkey | 30 | 46 |
Table 2: Example of Metabolic Stability of a Compound in Hepatocytes
This table provides sample data from hepatocyte stability assays. Hepatocytes provide a more complete metabolic picture, including both Phase I and Phase II metabolism. Comparing this data with microsomal data can indicate the involvement of non-CYP or Phase II pathways.
| Species | Half-life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/10⁶ cells) |
| Human | 45 | 25 |
| Rat | 30 | 41 |
| Mouse | 22 | 56 |
| Dog | 60 | 19 |
| Monkey | 55 | 21 |
Research Landscape, Trends, and Future Directions for C17h21f3n6o
Academic Patent Landscape Analysis and Innovation Trends
The development and application of Olutasidenib are protected by a landscape of patents, reflecting its novelty and therapeutic potential. An analysis of this landscape reveals key innovation trends and areas of research focus.
A crucial patent protecting Olutasidenib is U.S. Patent 12,275,715, titled "Pyridin-2(1H)-one quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors." drugpatentwatch.com This patent covers the compound's use in treating cell-proliferation disorders and cancers. drugpatentwatch.com The patent has a broad international footprint, with ninety-two patent family members across thirty-seven countries, indicating a global strategy for protecting this intellectual property. drugpatentwatch.com Another significant patent, US10959994B2, focuses on the solid forms of the compound, which is critical for its pharmaceutical application and stability. google.com
Innovation trends, as indicated by patent filings and ongoing research, point towards the refinement of Olutasidenib's formulation and its application in combination therapies. The initial development of Olutasidenib arose from the need for targeted therapies for acute myeloid leukemia (AML) with IDH1 mutations. tandfonline.comnih.gov The discovery that Olutasidenib is a potent, orally bioavailable, and selective inhibitor of mutant IDH1 has driven its innovation trajectory. researchgate.netnih.gov
Analysis of Research Hotspots and "White Spots"
Research Hotspots:
The primary research hotspot for Olutasidenib is its application in treating relapsed or refractory (R/R) acute myeloid leukemia (AML) with IDH1 mutations. tandfonline.comnih.gov Clinical trials have demonstrated its efficacy in inducing durable remissions in this patient population. nih.gov Another significant area of research is its use in combination with other agents, such as azacitidine, to enhance therapeutic outcomes in AML patients. nih.govnih.gov Furthermore, its potential in treating other IDH1-mutated cancers, such as gliomas, is an active area of investigation. nih.gov Studies have shown that Olutasidenib is brain-penetrant, making it a promising candidate for central nervous system malignancies. researchgate.netnih.gov
"White Spots" (Areas with Limited Research):
While research on Olutasidenib in AML is extensive, there are still "white spots" or areas with limited exploration. One such area is the comprehensive understanding of resistance mechanisms. Although some studies suggest non-IDH1m-driven mechanisms of progression, a deeper molecular characterization of resistance is needed. ashpublications.org Another underexplored area is its application in earlier stages of AML or as a maintenance therapy post-remission, although recent data shows promise in this setting. cancernetwork.comonclive.com The potential of Olutasidenib in treating other solid tumors with IDH1 mutations beyond glioma remains largely uncharted territory.
Competitive Intelligence in Academic Discovery
The academic discovery landscape for IDH1 inhibitors is competitive, with Olutasidenib and Ivosidenib being two prominent players targeting mutant IDH1. springermedicine.com Competitive intelligence involves comparing the molecular and mechanistic features of these compounds to understand their differential clinical outcomes. springermedicine.com
| Feature | Olutasidenib | Ivosidenib |
| Molecular Weight | Lower (FW 355) | Higher (FW 583) |
| Binding Pocket Occupancy | Less space | More space |
| Resistance to Second-Site Mutations | More resistant | Less resistant |
| Selectivity | Selectively inhibits mutant IDH1 | Appears to block both mutant and wild-type IDH1 |
| Binding Stoichiometry | 2:1 ratio (Olutasidenib:mutant IDH1) | Not specified |
This comparative analysis highlights Olutasidenib's unique molecular features that may contribute to its observed longer duration of response compared to Ivosidenib. researchgate.netspringermedicine.com The competitive landscape drives the search for "second-generation inhibitors" and novel combination therapies to overcome resistance and improve patient outcomes. researchgate.net
Challenges and Opportunities in Targeting Specific Protein Classes (e.g., IDH1, KHK-C)
Challenges:
The primary challenge in targeting mutant IDH1 is the development of resistance. researchgate.net While Olutasidenib shows promise in overcoming some resistance mechanisms due to its unique binding properties, the emergence of secondary mutations in the IDH1 gene or activation of alternative signaling pathways can limit its long-term efficacy. researchgate.netspringermedicine.com Another challenge is the heterogeneity of AML and other cancers, where co-mutations can influence the response to IDH1 inhibition. researchgate.net
Opportunities:
The specificity of Olutasidenib for mutant IDH1 presents a significant opportunity for personalized medicine. springermedicine.com By targeting a specific molecular aberration, it offers a more focused and potentially less toxic treatment approach compared to conventional chemotherapy. nih.gov There is a considerable opportunity to explore Olutasidenib in combination with other targeted therapies or standard-of-care treatments to tackle resistance and improve response rates. nih.govnih.gov The success in targeting IDH1 also opens avenues for investigating inhibitors for other metabolic enzymes implicated in cancer, such as ketohexokinase-C (KHK-C), although direct research linking Olutasidenib to KHK-C is not prominent in the current search results.
Integration of Multi-Omics Data for Comprehensive Understanding
A comprehensive understanding of Olutasidenib's mechanism of action and its effects on cancer cells requires the integration of multi-omics data. This includes genomics, transcriptomics, proteomics, and metabolomics.
Platforms like AMLdb are being developed to integrate and analyze multi-omics data from AML patients, which can help in identifying biomarkers and drug targets. nih.govbiorxiv.org For Olutasidenib, multi-omics approaches can elucidate:
Genomic Landscape: Identifying co-occurring mutations that predict response or resistance to therapy. researchgate.net
Transcriptomic Changes: Understanding how Olutasidenib treatment alters gene expression profiles in cancer cells.
Proteomic Analysis: Investigating the impact on protein expression and signaling pathways.
Metabolomic Profiling: Measuring the reduction in the oncometabolite 2-hydroxyglutarate (2-HG) and other metabolic changes following treatment. google.comresearchgate.net
By integrating these datasets, researchers can build a more complete picture of how Olutasidenib works and identify rational combination strategies to enhance its therapeutic benefit.
Development of Novel Analytical Techniques for Compound Characterization
The characterization of Olutasidenib and its metabolites relies on the development and validation of robust analytical techniques.
A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the quantitative analysis of Olutasidenib in pharmaceutical dosage forms. scilit.com This method is crucial for quality control and ensuring the purity and stability of the drug. scilit.com
| Analytical Method Details | |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | Symmetry C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase | 1 mL OPA in 1 L water and ACN (70:30% v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 218 nm |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
This method has been validated according to ICH guidelines and is considered simple, precise, accurate, and robust. scilit.com Furthermore, advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed in the development of new drugs like Olutasidenib for comprehensive analysis. gamanamspmvv.in For preclinical research, 18F-labeled Olutasidenib derivatives have been developed for use in positron emission tomography (PET) imaging to non-invasively detect mutated IDH1. mdpi.com
Emerging Research Areas and Potential Unexplored Applications for C17H21F3N6O
Beyond its established role in R/R AML, several emerging research areas and potential applications for Olutasidenib are being explored.
Maintenance Therapy: Recent studies suggest that Olutasidenib has clinically meaningful activity as a maintenance therapy for AML patients in remission, potentially prolonging the duration of response. cancernetwork.comonclive.com
Frontline Treatment: Investigations are underway to evaluate Olutasidenib, both as a monotherapy and in combination with agents like azacitidine, in newly diagnosed AML patients. nih.govdocwirenews.com
Other Hematologic Malignancies: The efficacy of Olutasidenib is being studied in other myeloid malignancies, such as myelodysplastic syndromes (MDS) and myeloproliferative neoplasms (MPN). nih.govdocwirenews.com
Solid Tumors: Given its ability to penetrate the brain, there is significant interest in its application for IDH1-mutated gliomas. nih.gov Early studies have shown preliminary evidence of clinical activity in this setting. nih.gov The potential for treating other IDH1-mutated solid tumors, such as cholangiocarcinoma and chondrosarcoma, represents a vast and relatively unexplored field. unibo.it
The ongoing research into these new roles could significantly expand the therapeutic landscape for Olutasidenib, offering new possibilities for patients with various IDH1-mutated cancers. targetedonc.com
Q & A
Q. How to address knowledge gaps in C₁₇H₂₁F₃N₆O’s mechanism of action using structure-activity relationship (SAR) studies?
- Answer : Synthesize analogs with systematic substituent variations (e.g., -F → -Cl, -CH₃). Test bioactivity in dose-response assays and map results to 3D-QSAR models. Use molecular docking to hypothesize binding modes and validate with mutagenesis studies .
Methodological Guidelines
- Data Contradiction Analysis : Reference frameworks like FINER (F easible, I nteresting, N ovel, E thical, R elevant) to refine hypotheses and experimental design .
- Instrumentation : Document all equipment specifications and calibration logs to mitigate measurement uncertainties .
- Ethical Reporting : Avoid "positive result bias" by publishing negative data (e.g., failed syntheses) to improve collective knowledge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
